Pentafluorophenyl nicotinate

Vue d'ensemble

Description

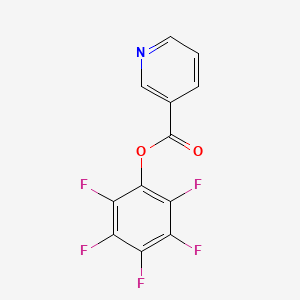

Pentafluorophenyl nicotinate is an organic compound with the molecular formula C12H4F5NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentafluorophenyl nicotinate can be synthesized through the esterification of nicotinic acid with pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorophenyl nicotinate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and pentafluorophenol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Nucleophilic substitution: The major products are substituted phenyl nicotinates.

Hydrolysis: The major products are nicotinic acid and pentafluorophenol.

Reduction: The major product is the corresponding alcohol.

Applications De Recherche Scientifique

Pentafluorophenyl nicotinate is a fluorinated compound with applications in polymer science and as a chemopreventive agent . Its uses stem from its chemical properties, particularly the reactivity of the pentafluorophenyl ester group .

Applications in Polymer Science

- Post-Polymerization Functionalization: Pentafluorophenyl (PFP) functional polymers are used in post-polymerization functionalization reactions, particularly with primary and secondary amines . The activated ester moieties in PFP-functional single-chain polymer nanoparticles (SCNPs) facilitate functionalization without altering the polymer's backbone structure . These activated esters are soluble in various organic solvents and are less susceptible to hydrolysis compared to NHS esters .

- Antibody Conjugation: PFP-acrylate polymer brushes can be conjugated with antibodies to capture and purify target proteins .

- Intramolecular Crosslinking: The PFP moiety can be used in the stepwise compaction of N-substituted maleimide copolymers to prepare SCNPs via intramolecular crosslinking reactions .

- Self-Assembly of SCNPs: Poly(PFP-acrylate) can be used to prepare polymer precursors for intramolecular self-assembly of SCNPs .

- Drug Delivery: Bio-inspired single-chain polymer nanoparticles (SCNPs) display sizes ranging from 5–20 nm and can be used for controlled delivery of therapeutics or imaging agents . PFP-SCNPs Preparation Example: In one preparation method, a deprotected polymer is added dropwise to a nitrogen-purged dichloromethane solution containing 1,4-butanediol diacrylate and tributylphosphine. Methyl acrylate is then added, and the solution is stirred overnight. PFP-SCNPs are isolated by precipitation into cold methanol . Table of SCNPs

| Name | Functional amine | Aminoglycerol modification (mol%) | Reaction solvent | r H (nm) | Zeta potential (mV) |

|---|---|---|---|---|---|

| SCNP-F1 | Butylamine | 0 | THF | 10.0 a | n.d. |

| SCNP-F2 | Aminoglycerol | 100 | THF/DMSO | 7.2 b | −13.3 |

| SCNP-F3 | Propargylamine | 90 | THF | 7.3 | n.d. |

DLS measurements were performed in DMF, zeta potential measurements in water with 10 wt% NaCl. a Measured in chloroform. b Measured in DMSO .

Biomedical Applications

- Chemopreventive Agent: Partially fluorinated long-chain nicotinates, such as F-NA18, are of interest as chemopreventive agents .

- Interaction with Lipid Bilayers: F-NA18 interacts with dipalmitoylphosphatidylcholine (DPPC) in monolayers at the air-water interface and in fully hydrated bilayers. Studies suggest that F-NA18 is miscible with DPPC at the air-water interface, unlike its hydrocarbon analog, NA18, which shows some immiscibility . The use of a partially fluorinated tail may offer advantages over simple hydrocarbon systems due to the ability to adjust the position and degree of fluorination .

Cosmetics

Mécanisme D'action

The mechanism of action of pentafluorophenyl nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pentafluorophenyl acetate

- Pentafluorophenyl benzoate

- Pentafluorophenyl methacrylate

Uniqueness

Pentafluorophenyl nicotinate is unique due to its combination of a nicotinic acid moiety and a pentafluorophenyl group. This structure imparts distinct chemical properties, such as high reactivity in nucleophilic substitution reactions and strong binding affinity to molecular targets. Compared to similar compounds, this compound offers enhanced versatility and specificity in various applications.

Activité Biologique

Pentafluorophenyl nicotinate is a synthetic compound characterized by its unique structure, which includes a pentafluorophenyl group and a nicotinic acid derivative. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 389.28 g/mol

- Structure : The compound features a highly fluorinated phenyl group, which enhances its reactivity and biological activity compared to less fluorinated analogs.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, enhancing binding affinity due to the presence of the pentafluorophenyl group. This interaction can influence various metabolic pathways.

- Redox Reactions : The nicotinate moiety is capable of participating in redox reactions, which may play a role in its overall biological effects, including antioxidant properties.

- Solubility and Stability Modulation : The tetrahydropyran-4-yloxy group can modulate the solubility and stability of the compound, affecting its bioavailability and efficacy in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that compounds with similar structures showed improved antioxidant activity compared to their non-fluorinated counterparts.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate the specific mechanisms underlying these effects.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : The compound was tested using DPPH radical scavenging assays.

- Findings : Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory effects on macrophage activation.

- Methodology : RAW 264.7 macrophages were treated with varying concentrations of this compound.

- Findings : The treatment resulted in reduced nitric oxide production and downregulation of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

-

Anticancer Study :

- Objective : To investigate the cytotoxic effects on cancer cell lines.

- Methodology : Various cancer cell lines were treated with this compound, followed by analysis of cell viability and apoptosis.

- Findings : The compound demonstrated dose-dependent cytotoxicity, with significant induction of apoptosis observed at higher concentrations .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Pentafluorophenyl Nicotine | Moderate | Low | Minimal |

| Tetrahydropyran Nicotinate | Low | Moderate | Low |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHLJDBUUFUDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631467 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848347-44-4 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.